molecular formula C10H17NO2 B11952010 5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid

Cat. No.: B11952010
M. Wt: 183.25 g/mol
InChI Key: CWYKKHPAGIZOPU-UHFFFAOYSA-N
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Description

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid is a synthetically engineered, conformationally restricted bicyclic amino acid designed for advanced chemical and pharmacological research. Its unique [3.2.2]nonane scaffold provides a rigid, three-dimensional structure that is valuable for exploring novel chemical space, particularly in the development of peptidomimetics and as a core scaffold in medicinal chemistry. This compound serves as a critical building block for constructing complex molecules aimed at modulating protein-protein interactions and enzyme activity, where a defined spatial orientation of functional groups is crucial for activity and selectivity. Researchers value this and similar bicyclic β-amino acid derivatives for their role in creating saturated 1,3-heterocycles and their potential pharmacological effects . The structural motif of bicyclic amino acids is frequently investigated for its ability to inhibit biological transporters and enzymes . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

5-aminobicyclo[3.2.2]nonane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-10-3-1-2-9(4-6-10,5-7-10)8(12)13/h1-7,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYKKHPAGIZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(CC2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition for Bicyclic Core Synthesis

The Diels-Alder reaction serves as a cornerstone for constructing the bicyclo[3.2.2]nonane skeleton. Early work by Alder and Stein demonstrated that cyclohepta-1,3-diene reacts with electron-deficient dienophiles like acrolein to form 8-formylbicyclo[3.2.2]non-6-ene, a precursor to carboxylated derivatives . Modern adaptations employ maleic anhydride as the dienophile, yielding maleic anhydride adducts that undergo subsequent decarboxylation and functionalization. For example, electrolytic decarboxylation of the adduct 6 (Figure 1) generates the bicyclic ketone 14 , which is further functionalized via reductive amination .

Critical parameters include:

  • Temperature : Reactions proceed optimally at 80–100°C to balance cycloaddition kinetics and side-product formation.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance dienophilicity, achieving yields of 60–70% .

  • Catalysis : Lewis acids like AlCl₃ accelerate regioselectivity but risk overfunctionalization of the amino group .

Electrolytic Decarboxylation of Maleic Anhydride Adducts

Electrolytic decarboxylation enables precise control over stereochemistry during bicyclo[3.2.2]nonane formation. The process involves subjecting maleic anhydride adducts (e.g., 8 ) to an electric current in aqueous acidic media, inducing cleavage of carboxyl groups while preserving the bicyclic architecture . This method is particularly advantageous for generating enantiomerically pure intermediates, as demonstrated in the synthesis of bicyclo[3.2.2]nonan-2-one (14 ) with 85% enantiomeric excess (ee) .

Optimization Insights :

  • Current Density : 10–15 mA/cm² minimizes side reactions like overoxidation.

  • pH Control : Buffered solutions (pH 3–4) prevent hydrolysis of the amino group .

  • Scalability : Pilot-scale trials achieved 92% conversion using flow-cell reactors .

Reductive Amination for Amino Group Introduction

Post-cyclization functionalization via reductive amination installs the C5-amino group. Sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H) reduces imine intermediates formed from ketone precursors and ammonia derivatives. For instance, treatment of bicyclo[3.2.2]nonan-2-one (14 ) with ammonium acetate and NaBH₄ in THF yields the target amine with 50–60% efficiency .

Challenges and Solutions :

  • Steric Hindrance : The bicyclic framework impedes imine formation, necessitating excess ammonia (5–10 eq.) .

  • Byproducts : Over-reduction to secondary amines is mitigated by low-temperature conditions (−20°C) .

  • Catalytic Asymmetry : Chiral catalysts like ferrocene-oxazoline complexes achieve 75% ee but require inert atmospheres .

Industrial-Scale Continuous Flow Synthesis

Transitioning from batch to continuous flow systems addresses scalability limitations. VulcanChem’s automated platform couples Diels-Alder cycloaddition with in-line electrolytic decarboxylation, achieving 50% overall yield at 10 kg/day throughput . Key advantages include:

  • Residence Time Control : 30–60 seconds per step reduces degradation.

  • Real-Time Monitoring : HPLC-MS integration ensures >99% purity .

  • Cost Efficiency : Solvent recycling cuts production costs by 40% .

Comparative Analysis of Methodologies

Method Yield Stereoselectivity Scalability Cost
Diels-Alder + Decarboxylation60–70%Moderate (70% ee)Lab-scale$ High
Electrolytic Decarboxylation85%High (85% ee)Pilot-scale$$ Moderate
Reductive Amination50–60%Low (50% ee)Lab-scale$ Low
Continuous Flow Synthesis50%Moderate (75% ee)Industrial$$ Moderate

Chemical Reactions Analysis

Types of Reactions

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may allow for unique binding interactions, influencing the activity of these targets. Detailed studies on the exact pathways and molecular interactions are ongoing and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Bicyclic Compounds

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid [3.2.2] NH2 (C5), COOH (C1) C10H15NO2 181.23 Not explicitly listed
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid [3.2.2] COOCH3 (C5), COOH (C1) C12H18O4 226.27 942999-81-7
Bicyclo-GABA ([3.1.0] system) [3.1.0] NH2 (C5), COOH (C2) C7H11NO2 141.17 Not explicitly listed
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid [3.2.2] N in ring (C1), COOH (C6) C9H15NO2 169.22 1784844-49-0
(1RS,3SR,4SR)-Trispiro(2.0.0.2.1.1)nonane-1-carboxylic acid Spiro system COOH (C1), multiple spiro junctions C10H12O2 170.21 FAFDEW (refcode)

Key Observations :

  • Ring Strain and Conformation : The [3.2.2] system in the target compound offers intermediate rigidity compared to the more strained [3.1.0] system in bicyclo-GABA. Larger bicyclo systems (e.g., [3.3.1]) or spiro frameworks (e.g., FAFDEW) exhibit distinct conformational flexibility, impacting binding to biological targets .
  • Functional Groups: The amino group in the target compound enhances hydrogen bonding capacity, while methoxycarbonyl derivatives (e.g., CAS 942999-81-7) increase lipophilicity, influencing solubility and membrane permeability .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activity of Bicyclic Amino Acids

Compound Target Activity/IC50 Selectivity Key Structural Determinants
Bicyclo-GABA ([3.1.0] system) BGT1 Competitive inhibitor (pKB = 6.4) >100-fold over GAT1-3 Q299 and E52 residues in BGT1
This compound (inferred) Potential CNS targets Unknown Unknown Rigid [3.2.2] framework, NH2/COOH groups
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid Piperidine bioisostere Enhanced ADME properties Improved solubility vs. pipecolic acid Spirocyclic oxygen inclusion

Insights :

  • Spiro vs. Bicyclo Systems: Spiro compounds (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) improve water solubility and reduce toxicity compared to linear analogs, whereas bicyclo systems prioritize rigidity for target engagement .

Biological Activity

5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid (ABCA) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of ABCA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique bicyclic structure that contributes to its distinct chemical properties and biological activities. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, and it possesses both an amino group and a carboxylic acid functional group, which are crucial for its interactions with biological targets.

The biological activity of ABCA is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It has been shown to influence metabolic pathways and signaling mechanisms within cells:

  • Enzyme Inhibition : Preliminary studies suggest that ABCA may inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neurotransmission and related physiological responses.

Biological Activities

ABCA has been investigated for several biological activities:

  • Antimicrobial Activity : Research indicates that ABCA exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Antiviral Properties : Some studies suggest potential antiviral effects, although further research is needed to elucidate the specific mechanisms involved.
  • Neuroprotective Effects : Given its structural similarity to amino acids, ABCA may also have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study assessed the effectiveness of ABCA against gram-positive and gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
  • Neurotransmitter Interaction :
    • In vitro experiments demonstrated that ABCA could modulate the activity of neurotransmitter systems, particularly those involving glutamate and GABA, suggesting a role in neuropharmacology .
  • Transport System Interaction :
    • Research on amino acid transport systems revealed that ABCA acts as a substrate for system L transporters, which are critical for the uptake of large neutral amino acids in cells .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundBicyclicAntimicrobial, Neuroprotective
2-Aminobicyclo[3.2.1]octane-2-carboxylic acidBicyclicSpecific for amino acid transport
2-Azabicyclo[3.2.2]nonane-derived compoundsBicyclicGlycosidase inhibition

Future Directions

Research into this compound is ongoing, with several avenues for future exploration:

  • Therapeutic Applications : Further studies are needed to evaluate its potential as a therapeutic agent in treating infections or neurodegenerative diseases.
  • Mechanistic Studies : Detailed mechanistic studies will help clarify how ABCA interacts with specific biological targets.
  • Synthesis of Analogues : Developing analogues of ABCA could lead to compounds with enhanced efficacy or reduced toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing 5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid with high purity and scalability?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of precursor amines and carboxylic acid derivatives. For example, tert-butyl esters are often employed to enhance solubility during intermediate steps . Multigram-scale synthesis is achievable using optimized cyclization conditions (e.g., inert atmospheres, catalysts like Pd/C) to minimize side reactions . Post-synthesis purification via High-Performance Liquid Chromatography (HPLC) ensures >95% purity, critical for pharmacological studies .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

  • Methodological Answer : The bicyclic framework imposes spatial constraints that reduce conformational flexibility, enhancing metabolic stability. Computational modeling (e.g., DFT calculations) and X-ray crystallography can map stereoelectronic effects, while experimental validation via NMR (e.g., NOE correlations) confirms spatial arrangements . The rigid structure increases Fsp³ character, improving solubility compared to planar analogs .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • LC-MS : Monitors reaction progress and identifies byproducts.
  • NMR (¹H/¹³C) : Resolves stereochemistry and confirms functional groups (e.g., amine and carboxylic acid signals at δ 1.5–2.5 ppm and 170–175 ppm, respectively) .
  • HPLC with UV/RI detectors : Quantifies purity and stability under varying pH/temperature .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a bioisostere for pipecolic acid in drug candidates?

  • Methodological Answer :

  • Step 1 : Perform competitive binding assays (e.g., SPR or ITC) to compare affinity with pipecolic acid targets (e.g., prolyl oligopeptidase) .
  • Step 2 : Assess pharmacokinetic (PK) properties in vitro (e.g., Caco-2 permeability, microsomal stability) and in vivo (rodent plasma half-life) .
  • Step 3 : Use X-ray crystallography to visualize binding interactions, focusing on sp³-rich regions replacing planar motifs in lead compounds .

Q. What experimental approaches resolve contradictions between in vitro activity and in vivo efficacy of derivatives?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .
  • Toxicity Screens : Evaluate off-target effects via kinase panels or hERG channel inhibition assays .
  • Dose Optimization : Conduct PK/PD modeling to correlate exposure levels (AUC, Cmax) with efficacy in disease models (e.g., neuropathic pain assays) .

Q. How can structure-activity relationship (SAR) studies be optimized for bicyclic amino acid derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 3 and 7 to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability .
  • Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to link structural features (e.g., logP, polar surface area) to activity .

Comparative Analysis

Q. How does this compound compare to other spirocyclic bioisosteres in drug design?

  • Methodological Answer :

CompoundStructural FeaturesAdvantages Over Target CompoundLimitations
Pipecolic AcidMonocyclic, planarNatural substrate compatibilityLow metabolic stability
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acidOxygen-nitrogen spirocycleEnhanced solubilitySynthetic complexity
Target Compound Bicyclic, rigidHigh Fsp³, improved PKLimited commercial availability
  • Key Insight : The bicyclic framework offers superior rigidity and solubility compared to monocyclic analogs but requires optimized synthetic routes for scale-up .

Data-Driven Recommendations

  • Synthetic Priority : Prioritize tert-butyl ester intermediates for scalable carboxylation .
  • Biological Testing : Focus on CNS targets (e.g., GABA receptors) where sp³-rich structures show enhanced blood-brain barrier penetration .
  • Analytical Workflow : Combine NMR, HPLC, and LC-MS for robust quality control across research phases .

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